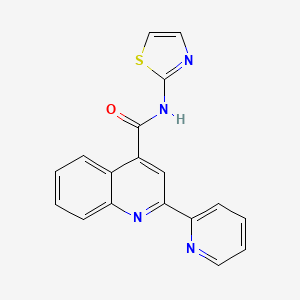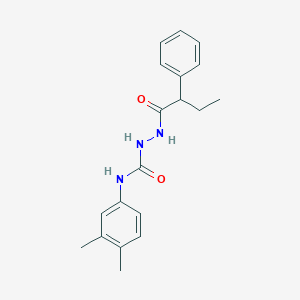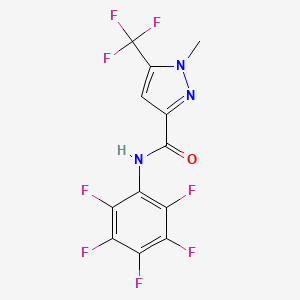![molecular formula C21H27NO2 B4794131 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4794131.png)
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Overview
Description
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis.
Mechanism of Action
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide activates the AMPK pathway by binding to the γ-subunit of the AMPK complex. This results in conformational changes that increase the activity of the AMPK complex. Activation of the AMPK pathway leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to inhibit the mTOR pathway by reducing the phosphorylation of mTOR and its downstream targets.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in skeletal muscle cells, which can improve insulin sensitivity and glucose homeostasis. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to increase fatty acid oxidation and mitochondrial biogenesis in skeletal muscle cells, which can improve energy metabolism. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It has a high potency and specificity for the AMPK pathway, which allows for precise targeting of cellular energy metabolism. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to have low toxicity in vitro. However, 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has some limitations for lab experiments. It has a short half-life in vivo, which limits its therapeutic potential. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is also not soluble in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide. One potential direction is to develop more potent and selective activators of the AMPK pathway. Another potential direction is to investigate the therapeutic potential of 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide for the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to understand the long-term effects of 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide on cellular energy metabolism and its potential side effects.
Scientific Research Applications
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism. Activation of the AMPK pathway leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
properties
IUPAC Name |
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15-12-16(2)14-19(13-15)24-11-10-22-20(23)17-6-8-18(9-7-17)21(3,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTFFXLPWWUVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide](/img/structure/B4794067.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)
![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4794071.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)


![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4794106.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)
![2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B4794108.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)